molecular formula C20H22N2O2 B138300 (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate CAS No. 137863-89-9

(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate

Cat. No.: B138300
CAS No.: 137863-89-9
M. Wt: 322.4 g/mol
InChI Key: ZQHINOUCNQKQEV-IBGZPJMESA-N
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Description

(S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group attached to a biphenyl moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Amination: The biphenyl derivative is then subjected to reductive amination with an appropriate amine to form the desired amine intermediate.

    Esterification: Finally, the esterification of the amine intermediate with (S)-3-methylbutanoic acid yields the target compound.

Industrial Production Methods

Industrial production of (S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate often involves optimizing the reaction conditions to achieve high yields and purity. This includes using high-pressure reactors for the Suzuki coupling reaction and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate involves its interaction with specific molecular targets. The cyano group and biphenyl moiety play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate: The enantiomer of the target compound, with similar but distinct biological activities.

    Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate: Lacks the stereochemistry, leading to different properties.

    2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid: The acid form of the compound, with different solubility and reactivity.

Uniqueness

(S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21/h4-11,14,19,22H,13H2,1-3H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHINOUCNQKQEV-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587775
Record name Methyl N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137863-89-9
Record name N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137863-89-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((2'-Cyano(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester
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Record name METHYL N-((2'-CYANO(1,1'-BIPHENYL)-4-YL)METHYL)-L-VALINATE
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